but-3-yn-2-yl N-phenylcarbamate
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Overview
Description
But-3-yn-2-yl N-phenylcarbamate is an organic compound with the molecular formula C11H11NO2. It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–N–) attached to a but-3-yn-2-yl group and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-yn-2-yl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of but-3-yn-2-ol with phenyl isocyanate in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which react with but-3-yn-2-ol to form the carbamate. This reaction often requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
But-3-yn-2-yl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbamate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
But-3-yn-2-yl N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of but-3-yn-2-yl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-phenylcarbamate: Similar in structure but with a tert-butyl group instead of a but-3-yn-2-yl group.
Phenyl N-phenylcarbamate: Lacks the but-3-yn-2-yl group, making it less reactive in certain reactions.
Methyl N-phenylcarbamate: Contains a methyl group, resulting in different physical and chemical properties.
Uniqueness
But-3-yn-2-yl N-phenylcarbamate is unique due to the presence of the but-3-yn-2-yl group, which imparts specific reactivity and properties. This group allows for unique interactions and reactions that are not possible with other carbamate derivatives .
Properties
CAS No. |
7342-74-7 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
but-3-yn-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-9(2)14-11(13)12-10-7-5-4-6-8-10/h1,4-9H,2H3,(H,12,13) |
InChI Key |
YWDLXXIEHANDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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